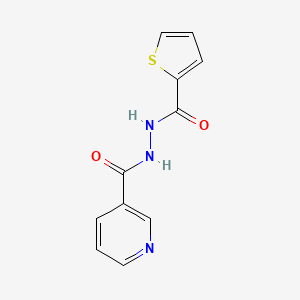

N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide

Description

Properties

Molecular Formula |

C11H9N3O2S |

|---|---|

Molecular Weight |

247.28 g/mol |

IUPAC Name |

N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide |

InChI |

InChI=1S/C11H9N3O2S/c15-10(8-3-1-5-12-7-8)13-14-11(16)9-4-2-6-17-9/h1-7H,(H,13,15)(H,14,16) |

InChI Key |

PGRSYKXFGTXMAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NNC(=O)C2=CC=CS2 |

solubility |

33 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(thiophene-2-carbonyl)pyridine-3-carbohydrazide typically involves the reaction of thiophene-2-carboxylic acid with pyridine-3-carbohydrazide. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbohydrazide linkage . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or ethanol for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for N’-(thiophene-2-carbonyl)pyridine-3-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The hydrazide group (-CONHNH-) undergoes nucleophilic substitution with electrophilic reagents. Key examples include:

These reactions exploit the electrophilic carbonyl group, enabling the formation of heterocyclic systems like thiazoles through cyclocondensation .

Cyclocondensation Reactions

The compound participates in cyclization reactions to form fused heterocycles:

Thorpe-Ziegler Cyclization

Intramolecular cyclization forms pyridothienopyrimidines under basic conditions:

| Base | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| K₂CO₃ | EtOH | 110°C | Pyrido[3,2-d]thieno[2,3-b]pyrimidine | 62% |

Coupling Reactions with Aromatic Aldehydes

The hydrazone moiety reacts with aldehydes to form Schiff bases:

Mechanistic insight :

The reaction proceeds via nucleophilic attack of the hydrazide’s NH group on the aldehyde’s carbonyl carbon, followed by dehydration .

Sulfur Incorporation Reactions

Interaction with elemental sulfur generates sulfur-rich heterocycles:

| Reagents | Conditions | Product | Key Feature |

|---|---|---|---|

| S₈ + Triethylamine | EtOH, reflux (2 h) | Thieno[2,3-b]pyridine derivatives | Trifluoromethyl group retention |

Spectral confirmation :

Comparative Reactivity Analysis

A comparative study of analogous compounds reveals distinct reactivity patterns:

| Compound | Reactivity with Benzaldehyde | Preferred Reaction Pathway |

|---|---|---|

| N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide | Faster kinetics (4 min) | Cyclocondensation > Substitution |

| N'-(pyridine-4-carbonyl) analogue | Slower kinetics (3 h) | Substitution > Cyclization |

Ultrasound irradiation significantly accelerates reaction times (e.g., 4 min vs. 3 h for hydrazone formation) .

Mechanistic Pathways

Scientific Research Applications

Table 1: Synthesis Conditions and Yields

| Synthesis Method | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Method A | Ethanol | None | 70 |

| Method B | Dioxane | Triethylamine | 74 |

| Method C | Ethanol/Dioxane | Piperidine | 68 |

Antitumor Activity

One of the most compelling applications of N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide lies in its antitumor properties. Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). In vitro studies indicate that it functions through mechanisms such as apoptosis induction and inhibition of cell proliferation .

Case Study: Antitumor Evaluation

In a study evaluating the antitumor activity of several hydrazone derivatives, this compound was shown to have an IC50 value of 0.1 µM against MCF-7 cells, indicating potent activity compared to other tested compounds . The mechanism of action appears to involve the activation of pro-apoptotic pathways, leading to increased levels of p53 and Bax proteins while decreasing anti-apoptotic Bcl-2 levels .

Other Biological Activities

Beyond its antitumor effects, this compound has also been investigated for other biological activities, including:

- Antibacterial : Exhibits inhibitory effects against various bacterial strains.

- Antifungal : Demonstrates activity against fungal pathogens.

- Anti-inflammatory : Shows potential in reducing inflammation markers in biological assays .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to form metal complexes. These complexes have been reported to enhance antitumor efficacy significantly. For instance, copper(II) complexes formed with this compound exhibited improved cytotoxicity through mechanisms involving reactive oxygen species generation and DNA damage .

Mechanism of Action

The mechanism of action of N’-(thiophene-2-carbonyl)pyridine-3-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs): Nitro (NO2) and chloro (Cl) substituents lower reaction yields (49–59%) compared to methoxy or hydroxy groups (61–64%) , likely due to steric or electronic hindrance.

- Melting Points: Nitro-substituted analogues (5d, 5e) exhibit higher melting points (176–190°C) than chloro derivatives (156–158°C), reflecting stronger dipole-dipole interactions from polar NO2 groups .

- Spectral Signatures: The C=N (Schiff base) stretch in IR appears at 1600–1620 cm⁻¹, while NO2 and Cl groups show distinct peaks at 1520–1530 cm⁻¹ and 750 cm⁻¹, respectively .

Electronic and Optical Properties

Quantum mechanical studies on N'-(1-(2-thienyl)ethylidene)pyridine-3-carbohydrazide reveal a planar geometry with intramolecular hydrogen bonding (N–H···O=C), stabilizing the keto-amine tautomer. The thiophene moiety enhances conjugation, reducing the HOMO-LUMO gap (4.2 eV) compared to furan derivatives (4.5 eV), as calculated via DFT . This suggests improved charge-transfer capabilities, relevant for optoelectronic applications.

Coordination Chemistry

Nicotinoylhydrazones, including thiophene derivatives, act as polydentate ligands. The pyridine N, hydrazide O, and thiophene S atoms facilitate coordination with transition metals (e.g., Cu(II), Zn(II)), forming complexes with 1:2 (metal:ligand) stoichiometry. These complexes show enhanced antimicrobial activity compared to free ligands, likely due to increased membrane permeability .

Biological Activity

N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a thiophene ring and a pyridine moiety, which are known for their ability to interact with various biological targets. The presence of the hydrazide functional group enhances its potential as a bioactive agent.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound can bind to specific enzymes or receptors, altering their activity. This interaction is crucial for its antimicrobial and anticancer properties.

- Cellular Interaction : It may affect cell signaling pathways, leading to apoptosis in cancer cells or inhibition of microbial growth .

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains with promising results.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown significant cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.4 |

| MCF-7 | 8.2 |

| A549 | 7.1 |

The results indicate that this compound can effectively inhibit the growth of cancer cells, making it a candidate for further development as an anticancer drug .

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical isolates. The results demonstrated that the compound exhibited broad-spectrum activity, particularly against Gram-positive bacteria. This study highlights its potential application in treating bacterial infections resistant to conventional antibiotics .

Study on Anticancer Properties

In another investigation, the compound was tested on human cancer cell lines to assess its mechanism of action. Results indicated that it induces apoptosis through the activation of caspase pathways, suggesting that it may function as a pro-apoptotic agent in cancer therapy .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide?

The compound is typically synthesized via a condensation reaction between pyridine-3-carboxylic acid hydrazide and thiophene-2-carbonyl chloride. The reaction is catalyzed by acetic acid or another mild acid under reflux conditions in anhydrous ethanol. Purification involves recrystallization from ethanol or column chromatography to isolate the hydrazide product. Monitoring reaction progress via TLC and confirming purity through melting point analysis or HPLC is essential .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm hydrazide NH protons (δ 10–12 ppm in DMSO-d₆) and aromatic protons from pyridine/thiophene moieties.

- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N–H (3200–3300 cm⁻¹).

- X-ray Crystallography : To resolve crystal packing and confirm molecular geometry, as demonstrated in structurally analogous hydrazides .

- Elemental Analysis : Validates stoichiometry and purity.

Q. What are the solubility and stability considerations for this compound in experimental settings?

The compound exhibits moderate solubility in polar aprotic solvents (DMSO, DMF) but limited solubility in water. Stability tests under varying pH and temperature conditions are recommended, as hydrazide derivatives can hydrolyze under acidic/basic conditions. Storage in anhydrous environments at −20°C is advised to prevent decomposition .

Advanced Research Questions

Q. How does the thiophene moiety influence the coordination chemistry of this compound with transition metals?

The sulfur atom in the thiophene ring and the hydrazide group (-CONH-NH-) act as potential donor sites, enabling chelation with metals like Cu(II), Ni(II), or Yb(III). Studies on analogous compounds reveal diverse coordination modes (monodentate, bidentate), forming complexes with applications in catalysis or metallopolymer synthesis. Spectroscopic titration (UV-Vis, EPR) and single-crystal X-ray diffraction are used to characterize these complexes .

Q. What computational approaches can predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking simulations assess potential bioactivity by modeling interactions with biological targets (e.g., enzymes). These methods complement experimental data, as seen in studies of similar Schiff bases .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar hydrazides?

Discrepancies in antimicrobial or anticancer assays may arise from variations in:

Q. What strategies optimize the compound’s selectivity in enzyme inhibition studies?

Structure-activity relationship (SAR) studies involve synthesizing derivatives with modified pyridine/thiophene substituents. Kinetic assays (e.g., Lineweaver-Burk plots) and competitive inhibition experiments identify binding modes. For example, bulky substituents on the pyridine ring may enhance selectivity for specific kinase targets .

Methodological Notes

- Data Validation : Cross-reference experimental results (e.g., XRD bond lengths) with computational models to validate structural hypotheses .

- Reaction Optimization : Use design of experiments (DoE) to assess the impact of solvent, temperature, and catalyst on synthetic yield .

- Biological Assays : Include positive controls (e.g., known inhibitors) and replicate experiments to ensure statistical significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.